1H-Indole-1-ethanol, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-
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Overview
Description
1H-Indole-1-ethanol, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]- is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry This particular compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-1-ethanol, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]- typically involves multiple steps, starting from readily available precursors One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The choice of solvents and purification techniques, such as recrystallization and chromatography, also play a crucial role in the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
1H-Indole-1-ethanol, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole core or the piperidinyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives with potential biological activities.
Scientific Research Applications
1H-Indole-1-ethanol, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including the development of new drugs for treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-1-ethanol, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]- involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The presence of the 2,6-dichlorophenyl and piperidinyl groups can enhance the compound’s binding affinity and selectivity, contributing to its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with similar structural features but different functional groups.
1H-Indole-2-carboxylic acid: Contains a carboxylic acid group instead of the ethanol and piperidinyl groups.
1H-Indole-3-acetic acid: A naturally occurring plant hormone with a carboxylic acid group at the 3-position.
Uniqueness
1H-Indole-1-ethanol, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]- is unique due to the presence of the 2,6-dichlorophenyl and piperidinyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s stability, solubility, and binding affinity to specific molecular targets, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
827016-10-4 |
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Molecular Formula |
C22H24Cl2N2O |
Molecular Weight |
403.3 g/mol |
IUPAC Name |
2-[3-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]indol-1-yl]ethanol |
InChI |
InChI=1S/C22H24Cl2N2O/c23-19-5-3-6-20(24)22(19)16-8-10-25(11-9-16)14-17-15-26(12-13-27)21-7-2-1-4-18(17)21/h1-7,15-16,27H,8-14H2 |
InChI Key |
CBQCVSZTRGVKBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=C(C=CC=C2Cl)Cl)CC3=CN(C4=CC=CC=C43)CCO |
Origin of Product |
United States |
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